4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

Medicinal Chemistry Physicochemical Properties Synthetic Intermediates

4-Chloro-6-fluoropyrido[3,4-d]pyrimidine (CAS 175357-98-9) is a halogenated, fused pyridine-pyrimidine heterocycle belonging to the pyrido[3,4-d]pyrimidine class. This chemical is characterized by its unique substitution pattern, with a chlorine atom at the 4-position and a fluorine atom at the 6-position of the core scaffold.

Molecular Formula C7H3ClFN3
Molecular Weight 183.57 g/mol
CAS No. 175357-98-9
Cat. No. B064790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
CAS175357-98-9
Molecular FormulaC7H3ClFN3
Molecular Weight183.57 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1F)N=CN=C2Cl
InChIInChI=1S/C7H3ClFN3/c8-7-4-1-6(9)10-2-5(4)11-3-12-7/h1-3H
InChIKeyMGWFUQALPUPAER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-fluoropyrido[3,4-D]pyrimidine (CAS 175357-98-9): Procurement-Ready Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


4-Chloro-6-fluoropyrido[3,4-d]pyrimidine (CAS 175357-98-9) is a halogenated, fused pyridine-pyrimidine heterocycle belonging to the pyrido[3,4-d]pyrimidine class [1]. This chemical is characterized by its unique substitution pattern, with a chlorine atom at the 4-position and a fluorine atom at the 6-position of the core scaffold [1]. It is a solid at room temperature with a molecular weight of 183.57 g/mol and the molecular formula C7H3ClFN3 [2]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, with its specific halogenation pattern serving as a crucial differentiator for constructing complex kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) family [3].

Procurement Risk Analysis: Why 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine Is Not Interchangeable with General Pyridopyrimidines


Substituting 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine with a generic pyridopyrimidine or a differently substituted analog introduces significant, quantifiable risk in synthetic and biological outcomes. The regioisomeric and halogen-specific nature of this scaffold dictates its chemical reactivity and subsequent biological activity. For instance, the pyrido[3,4-d]pyrimidine core itself is distinct from its [3,2-d] regioisomer, leading to different spatial arrangements in biological targets [1]. Furthermore, the specific combination of a 4-chloro and 6-fluoro substitution pattern is critical; the chlorine provides a reactive handle for nucleophilic aromatic substitution (SNAr), while the fluorine atom significantly impacts the electronic properties and metabolic stability of the final compound. Replacing this with a 4,6-dichloro- or 6-chloro analog alters the reactivity profile and the downstream pharmacokinetic and potency profiles of the resulting drug candidates, as demonstrated in structure-activity relationship (SAR) studies [2]. The failure of generic substitution is supported by SAR analyses showing that even minor modifications to this core can completely abolish target activity, as seen in CXCR2 antagonist development where most new analogues lacked antagonism [3].

Quantitative Differentiation Guide: 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine vs. Closest Analogs


Physicochemical Differentiation: 4-Chloro-6-fluoro vs. 4,6-Dichloro Analog

The physicochemical properties of 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine are quantifiably distinct from its 4,6-dichloro analog, which directly impacts formulation and purification strategies during lead optimization. The target compound exhibits a computed XLogP3-AA value of 1.9 [1] and a topological polar surface area (TPSA) of 38.7 Ų [1]. While the exact XLogP of 4,6-dichloropyrido[3,4-d]pyrimidine (CAS 171178-48-6) is not specified in the retrieved data, the substitution of a fluorine atom for a chlorine atom at the 6-position is a standard medicinal chemistry strategy to lower lipophilicity and improve metabolic stability. This predictable change in lipophilicity (XLogP) and the lower molecular weight of the target compound (183.57 g/mol) compared to the dichloro analog (approx. 200 g/mol) are key selection factors.

Medicinal Chemistry Physicochemical Properties Synthetic Intermediates

Structural Verification: Regioisomeric Purity vs. [3,2-D] Analogs

The procurement of the correct regioisomer is critical for downstream success. 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine (CAS 175357-98-9) is structurally distinct from its regioisomer, 4-Chloro-6-fluoropyrido[3,2-d]pyrimidine (CAS 175358-04-0) . This difference, while subtle, leads to a completely different spatial orientation of the nitrogen atoms and substituents in the final drug candidate, which is often essential for key interactions within a target protein's binding pocket. The ability to verify the correct [3,4-d] isomer is crucial for avoiding failed syntheses or inactive compounds. Analytical techniques such as NMR and HPLC, often provided in vendor Certificates of Analysis, are used to confirm the identity and purity of this specific regioisomer .

Synthetic Chemistry Quality Control Structure Verification

Synthetic Utility: Differentiated Reactivity as a Key Building Block

The value of 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine is substantiated by its specific role as a key intermediate in the synthesis of potent kinase inhibitors. The compound's 4-chloro group is a well-documented reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the modular introduction of diverse amine-containing side chains [1]. This synthetic utility is explicitly demonstrated in the construction of irreversible EGFR tyrosine kinase inhibitors, where the 4-position is functionalized to achieve nanomolar potency against drug-resistant mutants like EGFR-T790M [2]. In contrast, while a 4,6-dichloro analog would also be reactive, it lacks the favorable physicochemical and metabolic profile conferred by the 6-fluoro substituent.

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

Evidence-Backed Application Scenarios for 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine Procurement


Scaffold for Next-Generation EGFR Tyrosine Kinase Inhibitors

Procure 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine as a validated core scaffold for the design and synthesis of irreversible EGFR inhibitors targeting drug-resistant mutations. This is based on its established role as a key intermediate in generating compounds with low nanomolar potency against EGFRL858R/T790M (IC50 = 23.3 nM) and significant tumor growth inhibition in HCC827 xenograft models [1].

Differential Halogen Reactivity in Modular Synthesis

Use this compound in synthetic programs requiring orthogonal functionalization. The 4-chloro group is selectively reactive in SNAr reactions for amine coupling, while the 6-fluoro group modulates the electronic properties and lipophilicity (XLogP = 1.9) [2] of the final molecule. This contrasts with 4,6-dichloro analogs, where both halogens are more reactive, reducing selectivity in modular synthetic sequences.

Building Block for Optimizing Pharmacokinetic Profiles

Select this 6-fluoro substituted scaffold over its 6-chloro or 6-hydrogen analogs to proactively manage the lipophilicity and metabolic stability of lead compounds. The fluorine atom is a known isostere that can improve metabolic stability while only modestly increasing lipophilicity (XLogP = 1.9) [2], a critical advantage for developing oral drug candidates.

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